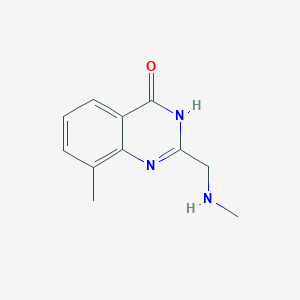

8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

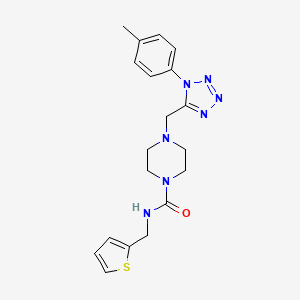

8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one is an organic chemical compound with the molecular formula C9H8N2O .

Molecular Structure Analysis

The molecular structure of 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one includes 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecule has a molar refractivity of 45.69 and a molar volume of 126.1 m³/mol .Physical And Chemical Properties Analysis

The compound has a density of 1.26 g/cm³, a melting point of 231-233ºC (lit.), and a boiling point of 305.4ºC at 760 mmHg . It has a flash point of 138.5ºC and a refractive index of 1.644 . The vapor pressure of the compound is 0.000826mmHg at 25°C .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Quinazolinone derivatives have been investigated for their antimicrobial activities. Research shows that certain quinazolinone compounds exhibit significant antibacterial and antifungal properties. For instance, studies have found that novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones display considerable activity against pathogenic bacteria and fungi, including anti-HIV activity against HIV-1(IIIB) and HIV-2(ROD) in MT-4 cells (Alagarsamy et al., 2007).

Antitumor Applications

Quinazolinones are also notable for their antitumor capabilities. For example, water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized to enhance in vivo evaluation due to their improved aqueous solubility and cytotoxicity compared to the parent compound (Bavetsias et al., 2002).

Agricultural Applications

In the agricultural sector, quinazolinone derivatives have been synthesized and evaluated for their herbicidal activity. These compounds showed high levels of phytotoxicity against both monocotyledon and dicotyledon plants, indicating potential as plant hormone inhibitors (Aibibuli et al., 2012).

Corrosion Inhibition

Quinazolinone derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies suggest that these compounds act via chemical adsorption on the metallic surface, forming a protective layer that inhibits corrosion (Errahmany et al., 2020).

Safety and Hazards

The compound has a hazard code of R36/37/38, indicating that it is irritating to eyes, respiratory system, and skin . The safety statement is S26, which means in case of contact with eyes, rinse immediately with plenty of water and seek medical advice . The compound is labeled as Xi, which indicates that it is an irritant . The acute toxicity of the compound is as follows: oral LD50 in rats is 859mg/kg; intraperitoneal LD50 in mice is 592mg/kg; intestinal LD50 in mice is 500mg/kg .

Propiedades

IUPAC Name |

8-methyl-2-(methylaminomethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-4-3-5-8-10(7)13-9(6-12-2)14-11(8)15/h3-5,12H,6H2,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOSUEVYQMUTDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC(=N2)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2-{1-[2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetate](/img/structure/B2390204.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)

![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)

![N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390221.png)